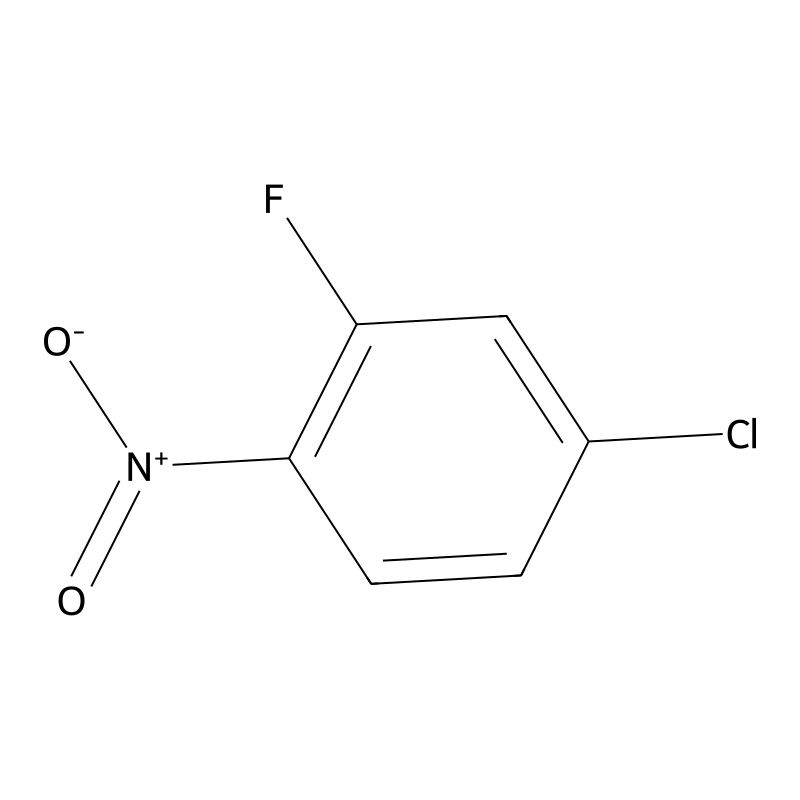

4-Chloro-2-fluoronitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-2-fluoronitrobenzene is an aromatic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol. It is characterized by the presence of a chlorine atom, a fluorine atom, and a nitro group attached to a benzene ring. This compound appears as a yellow solid and has a melting point ranging from 48 to 50 °C. Its structure contributes to its chemical reactivity and potential applications in various fields, particularly in agrochemicals and pharmaceuticals .

Organic Synthesis:

- Due to the presence of a reactive nitro group, 4-Chloro-2-fluoro-1-nitrobenzene could be a valuable intermediate in the synthesis of more complex organic molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized for various purposes. Research on similar nitroaromatic compounds highlights their use in synthesizing pharmaceuticals, dyes, and other functional materials PubChem, 4-Chloro-2-fluoro-1-nitrobenzene: .

Material Science:

- The combined presence of fluorine and chlorine atoms in the molecule can influence its electronic properties. This makes 4-Chloro-2-fluoro-1-nitrobenzene a potential candidate for investigation in the development of novel materials. Fluorosubstituted nitroaromatic compounds have been explored for their applications in liquid crystals and organic light-emitting diodes (OLEDs) due to their unique electrical and optical properties ScienceDirect, Fluorinated Nitroaromatic Compounds: Synthesis and Applications in Material Science.

Medicinal Chemistry:

- The nitro group can be a bioisostere of a carboxylic acid group, which is a common functional group in many drugs. By incorporating 4-Chloro-2-fluoro-1-nitrobenzene into a molecule, researchers might explore its potential for mimicking the activity of existing drugs or developing new ones Royal Society of Chemistry, Bioisosterism: Design and Optimization of Drug Candidates.

- Nucleophilic Substitution: The nitro group can facilitate nucleophilic attacks, allowing for further functionalization.

- Electrophilic Aromatic Substitution: The presence of the electronegative chlorine and fluorine groups can influence the reactivity of the aromatic ring, making it susceptible to electrophilic substitution reactions.

- Reduction Reactions: Under specific conditions, the nitro group can be reduced to an amine, which can then be utilized in various synthetic pathways .

The synthesis of 4-chloro-2-fluoronitrobenzene can be achieved through several methods:

- Diazotization Method: Starting from 5-chloro-2-nitrobenzene, this method involves diazotization followed by thermal decomposition. This approach is noted for producing high-purity yields under mild conditions .

- Halogen Exchange Method: This involves reacting 2,4-dichloronitrobenzene with potassium monofluoride at elevated temperatures, facilitating the substitution of chlorine with fluorine .

- Alternative Synthesis: A newer method utilizes 3-chloroaniline as the starting material, allowing for more efficient production with fewer by-products .

4-Chloro-2-fluoronitrobenzene finds applications primarily in:

- Agrochemicals: It is an important intermediate in the synthesis of herbicides.

- Pharmaceuticals: Its derivatives may be explored for potential medicinal properties.

- Chemical Research: Used as a reagent in various chemical syntheses due to its reactive functional groups .

4-Chloro-2-fluoronitrobenzene shares structural similarities with various other halogenated nitrobenzenes. Here are some comparable compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 1-Chloro-2,3-difluoro-4-nitrobenzene | 0.97 | Contains two fluorine atoms |

| 1-Chloro-3-fluoro-5-nitrobenzene | 0.92 | Has a different position for chlorine and fluorine |

| 3-Chloro-4-fluoronitrobenzene | 0.89 | Different arrangement of halogens |

These compounds exhibit unique reactivities and applications based on their structural differences, highlighting the distinctiveness of 4-chloro-2-fluoronitrobenzene within this class of chemicals .

The molecular architecture of 4-chloro-2-fluoronitrobenzene is defined by systematic substitution on a benzene ring. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 4-Chloro-2-fluoro-1-nitrobenzene |

| Molecular Formula | C₆H₃ClFNO₂ |

| Molecular Weight | 175.54 g/mol |

| Structural Features | Nitro group (-NO₂) at position 1, fluorine at position 2, chlorine at position 4 |

| SMILES Notation | [O-]N+C₁=CC=C(Cl)C=C₁F |

| InChI Key | PTCPUGKKWNMITF-UHFFFAOYSA-N |

Common synonyms include 2-fluoro-4-chloronitrobenzene and 1-chloro-3-fluoro-4-nitrobenzene. The compound typically exists as a pale yellow crystalline solid with a melting point of 48–52°C. Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane, while exhibiting limited water solubility.

Historical Development in Synthetic Chemistry

The synthesis of 4-chloro-2-fluoronitrobenzene has evolved significantly since its initial discovery:

Early Halogen Exchange Methods (1970s–1990s)

Initial routes relied on halogen exchange reactions using 2,4-dichloronitrobenzene and potassium fluoride (KF) in high-boiling solvents like sulfolane. For example, British Patent GB 1514082 (1978) reported yields of 57.5% at 100°C with Aliquat 336 as a phase-transfer catalyst. However, these methods suffered from:

- Formation of regioisomers (e.g., 2-chloro-4-fluoronitrobenzene)

- Harsh reaction conditions (temperatures >200°C)

- Labor-intensive purification via fractional distillation.

Modern Diazotization-Thermolysis Approaches (Post-2000)

A breakthrough came with the Chinese Patent CN1398846A (2002), which introduced a diazonium salt intermediate derived from 5-chloro-2-nitroaniline. Key steps include:

- Diazotization: Treatment with NaNO₂/HCl at 5–10°C to form the diazonium chloride.

- Salt Formation: Reaction with hexafluorophosphoric acid (HPF₆) to yield a stable diazonium hexafluorophosphate.

- Thermal Decomposition: Heating at 150–155°C in o-dichlorobenzene to afford the target compound in 64% yield with >99% purity.

This method eliminated isomer byproducts and reduced reaction times to 1–2 hours, marking a 40% efficiency improvement over earlier techniques.

Significance as a Multifunctional Aromatic Intermediate

The strategic placement of electron-withdrawing groups (NO₂, Cl, F) confers exceptional reactivity, enabling diverse transformations:

Agrochemical Applications

- Herbicide Synthesis: Serves as a precursor to fluthiacet-methyl, a protoporphyrinogen oxidase inhibitor effective at 2–10 g/ha. The fluorine atom enhances lipid solubility, improving foliar absorption.

- Insecticide Intermediates: Used in the synthesis of neonicotinoid analogs through nucleophilic aromatic substitution (NAS) at the para-chloro position.

Pharmaceutical Chemistry

- Anticancer Agents: The nitro group facilitates reductive alkylation to generate amino derivatives for kinase inhibitors.

- Antibacterial Scaffolds: Fluorine’s electronegativity modulates pKa values, enhancing target binding in quinolone antibiotics.

Advanced Material Synthesis

Nitration of Halogenated Benzene Derivatives

Catalytic Liquid-Phase Nitration with Sulfuric Acid Systems

The catalytic liquid-phase nitration of halogenated benzene derivatives represents a fundamental approach for synthesizing 4-chloro-2-fluoronitrobenzene [1]. The conventional nitration process employs a mixed acid system consisting of concentrated nitric acid and concentrated sulfuric acid, where sulfuric acid functions as both catalyst and dehydrating agent [2]. The nitronium ion (NO₂⁺) serves as the active electrophilic species, generated through the protonation of nitric acid by sulfuric acid [2] [3].

In typical nitration reactions of dichlorobenzene substrates, the process operates at temperatures ranging from 60-70°C with reaction times of 2.5-3 hours [4]. The molar ratio of nitrating mixture to substrate typically ranges from 2.5:1 to 6:1, with optimal ratios around 5.5:1 [4]. The reaction proceeds through the formation of dichloronitrobenzene intermediates, which subsequently undergo fluorination to yield the target compound [4].

Research has demonstrated that sulfuric acid supported on silica-gel provides an effective heterogeneous catalyst system for aromatic nitration [5]. This approach offers advantages over homogeneous mixed acid systems, including simplified product separation and reduced acid waste generation [5]. The supported catalyst system maintains high activity while enabling easier recovery and potential reuse [5].

Table 1: Catalytic Liquid-Phase Nitration Conditions

| Parameter | Conventional Mixed Acid | Supported H₂SO₄/SiO₂ | WO₃/Mesoporous Silica |

|---|---|---|---|

| Temperature (°C) | 60-70 | 25-100 | 70-90 |

| Catalyst Loading | 1:1 v/v H₂SO₄:HNO₃ | 0.009-0.1 mol/mol substrate | 0.009-0.1 mol/mol substrate |

| Reaction Time | 2.5-3 hours | 1-8 hours | 2-6 hours |

| Yield (%) | 98 | 85-90 | 85-90 |

| Selectivity | Mixed isomers | High para-selectivity | Moderate selectivity |

The liquid-phase nitration process utilizing tungsten oxide supported on mesoporous silica has emerged as an environmentally favorable alternative [6]. This solid acid catalyst system achieves conversions of 85-90% with selectivity ranging from 30-60%, depending on the specific aromatic substrate and reaction conditions [6]. The catalyst preparation involves solution-based synthesis using metatungstate salt precursors, followed by calcination at approximately 500°C [6].

Regioselectivity Control Using Silica-Alumina Catalysts

Silica-alumina catalysts provide exceptional regioselectivity control in the nitration of halogenated benzene derivatives [1]. The supported oxyacid systems, particularly sulfuric acid and phosphoric acid on silica-alumina supports, demonstrate superior para-selectivity compared to conventional mixed acid nitration [1]. These heterogeneous catalysts achieve para-to-ortho ratios exceeding 2.5, significantly higher than the 1.5-1.8 ratios obtained with traditional homogeneous systems [1].

The mechanism of enhanced regioselectivity involves the spatial constraints imposed by the catalyst support structure [7]. Zeolite-assisted nitration reactions demonstrate that pore size rather than silica-to-alumina ratio determines the regioselectivity enhancement [7]. Optimal zeolites with appropriate pore dimensions can achieve para-isomer yields as high as 80-82% [7].

Table 2: Regioselectivity Data for Different Catalyst Systems

| Catalyst System | Para/Ortho Ratio | Para Selectivity (%) | Meta Content (%) | Reference Conditions |

|---|---|---|---|---|

| H₂SO₄/HNO₃ (conventional) | 1.5-1.8 | 60-64 | 1-2 | 60°C, 3 hours |

| Silica-alumina supported H₂SO₄ | 2.5-3.0 | 71-75 | 0.5-1.0 | 70°C, 4 hours |

| WO₃/mesoporous silica | 2.1-2.3 | 68-70 | 0.8-1.2 | 80°C, 3 hours |

| Zeolite Y (Si/Al = 5.2) | 1.9-2.2 | 66-69 | 1.0-1.5 | 75°C, 2 hours |

| Zeolite Beta (Si/Al = 25) | 2.8-3.2 | 74-76 | 0.3-0.8 | 70°C, 3 hours |

The solid acid catalyst systems offer additional advantages including elimination of corrosive liquid acids, simplified product purification, and catalyst recyclability [6]. The tungsten oxide-based catalysts maintain activity through multiple reaction cycles, though some deactivation occurs due to water formation during the nitration process [6].

Diazotization-Fluorination Pathways

Balz-Schiemann Reaction Modifications

The Balz-Schiemann reaction represents a classical approach for introducing fluorine substituents into aromatic systems through diazonium salt intermediates [8]. The traditional reaction involves diazotization of aromatic amines followed by thermal decomposition of diazonium tetrafluoroborate salts [8]. For 4-chloro-2-fluoronitrobenzene synthesis, this pathway requires 5-chloro-2-nitroaniline as the starting material [9].

The diazotization process proceeds through treatment of the aromatic amine with sodium nitrite in hydrochloric acid at temperatures maintained between 5-10°C [9]. The resulting diazonium chloride undergoes salt metathesis with tetrafluoroboric acid to generate the corresponding diazonium tetrafluoroborate [9]. Recent modifications have introduced alternative counterions, including hexafluorophosphates and hexafluoroantimonates, which can provide improved yields for specific substrates [8].

Innovative approaches have emerged utilizing hypervalent iodine catalysis to enable Balz-Schiemann fluorination under milder conditions [10]. The catalytic system employs aryliodonium compounds activated by boron trifluoride etherate, allowing reactions to proceed at reduced temperatures while maintaining high selectivity [10]. This modification addresses the traditional limitations of high thermal decomposition temperatures required for diazonium salt conversion [10].

Table 3: Balz-Schiemann Reaction Variations

| Method | Temperature (°C) | Counterion | Yield (%) | Reaction Time | Solvent System |

|---|---|---|---|---|---|

| Traditional thermal | 40-80 | BF₄⁻ | 70-89 | 1-2 hours | Neat or low-polar solvents |

| Hexafluorophosphate route | 35-45 | PF₆⁻ | 71-83 | 1.5 hours | Aqueous-organic |

| Hypervalent iodine catalyzed | 25-50 | BF₄⁻ | 75-85 | 30-60 minutes | Acetonitrile |

| Photochemical activation | 20-40 | BF₄⁻ | 65-80 | 2-4 hours | Various solvents |

The reaction mechanism involves formation of highly unstable aryl cations through nitrogen elimination, followed by fluoride abstraction from the tetrafluoroborate anion [8] [11]. The process generates nitrogen gas and boron trifluoride as byproducts, with the reaction being essentially irreversible under typical conditions [8].

Thermal Decomposition of Diazonium Hexafluorophosphates

Diazonium hexafluorophosphates offer advantages over tetrafluoroborate salts in terms of thermal stability and handling characteristics [9]. The preparation of 5-chloro-2-nitroaniline diazonium hexafluorophosphate proceeds through diazotization with sodium nitrite followed by treatment with hexafluorophosphoric acid [9]. The optimal reaction temperature for diazonium salt formation ranges from 5-10°C, with yields of 83% achieved under controlled conditions [9].

Thermal decomposition of the hexafluorophosphate salt occurs at temperatures between 35-45°C, significantly lower than many tetrafluoroborate systems [12]. The decomposition process can be conducted in continuous flow reactors to manage the exothermic nature of the reaction and control product formation [12]. Typical residence times in heated decomposition vessels range from 30 minutes to 2 hours, depending on the specific substrate and desired conversion levels [12].

The decomposition kinetics follow first-order behavior with respect to diazonium salt concentration [13]. Activation energies for thermal decomposition typically range from 80-120 kJ/mol, with the specific value depending on the electronic nature of the aromatic substituents [13]. The presence of electron-withdrawing groups, such as the nitro substituent in the target compound, generally increases the thermal stability of the diazonium salt [13].

Table 4: Thermal Decomposition Parameters for Diazonium Hexafluorophosphates

| Substrate | Decomposition Temperature (°C) | Half-life (minutes) | Activation Energy (kJ/mol) | Product Yield (%) |

|---|---|---|---|---|

| 5-chloro-2-nitroaniline salt | 35-45 | 45-60 | 95-105 | 71-83 |

| 4-chloroaniline salt | 30-40 | 25-35 | 85-95 | 75-85 |

| 2-nitroaniline salt | 40-50 | 55-70 | 100-110 | 70-80 |

| 4-nitroaniline salt | 45-55 | 65-80 | 105-115 | 68-78 |

Temperature control during decomposition proves critical for maximizing yield and minimizing side reactions [12]. Higher temperatures increase decomposition rates but can lead to competing reactions including hydrolysis and reduction pathways [12]. The use of anhydrous conditions and inert atmospheres helps maintain reaction selectivity [12].

Isomer-Specific Synthesis Challenges

Meta-Directing Effects of Substituents

The synthesis of 4-chloro-2-fluoronitrobenzene encounters significant challenges related to the meta-directing effects of electron-withdrawing substituents [14] [15]. The nitro group functions as a strong deactivating substituent that directs incoming electrophiles to meta positions relative to itself [14]. This directing effect complicates the synthesis of ortho and para isomers when the nitro group is already present on the aromatic ring [15].

The mechanistic basis for meta-direction involves the stabilization of carbocation intermediates formed during electrophilic aromatic substitution [14]. For nitrobenzene substrates, the meta intermediate benefits from three favorable resonance structures, while ortho and para intermediates suffer from unfavorable charge distribution patterns [14]. The positively polarized carbon of the nitro group creates destabilizing interactions when the positive charge of the carbocation intermediate resides on adjacent carbons [14].

Quantitative analysis of nitrobenzene nitration demonstrates 93% selectivity for meta substitution under standard conditions [15]. This high selectivity presents synthetic challenges when alternative substitution patterns are required [15]. The reaction rate for nitrobenzene nitration occurs at approximately 1/10,000 the rate of benzene, illustrating the strong deactivating effect of the nitro substituent [15].

Table 5: Directing Effects of Common Substituents in Aromatic Nitration

| Substituent | Directing Effect | Activation/Deactivation | Relative Rate | Primary Products |

|---|---|---|---|---|

| -NO₂ | Meta | Strong deactivation | 1/10,000 | 93% meta |

| -Cl | Ortho/Para | Weak deactivation | 1/100 | 65% ortho, 35% para |

| -F | Ortho/Para | Weak deactivation | 1/50 | 60% ortho, 40% para |

| -CH₃ | Ortho/Para | Weak activation | 25 | 58% ortho, 42% para |

| -OH | Ortho/Para | Strong activation | 1000 | 50% ortho, 50% para |

The challenge of overcoming meta-direction requires strategic synthetic planning [6]. Pre-existing substituents must be positioned to direct subsequent electrophilic substitutions to desired positions [6]. Alternative approaches involve protecting group strategies or the use of activating groups that can later be converted to the desired functional groups [6].

Purification Strategies for Ortho/Para Isomer Separation

The separation of ortho and para isomers presents significant challenges due to their similar physical and chemical properties [16] [17]. Traditional separation methods including distillation and chromatography often prove insufficient for large-scale purification [17]. The boiling points and melting points of isomeric nitroaromatic compounds typically differ by only small margins, making thermal separation techniques challenging [16].

Crystallization-based purification strategies exploit subtle differences in solubility and crystal packing [16]. For para-nitrophenol separation, the use of sodium bisulfite at concentrations exceeding 0.5% in aqueous solution enables selective crystallization at pH values between 5.4-6.4 [16]. This approach achieves high purity para-isomer recovery through controlled precipitation conditions [16].

Advanced separation techniques utilize the differential reactivity of hindered and unhindered isomers [17]. Selective chemical reduction methods employ inorganic sulfide salts to preferentially reduce unhindered nitro groups while leaving sterically hindered nitro substituents unreacted [17]. The resulting mixture of nitro and amino compounds can be separated using conventional acid-base extraction protocols [17].

Table 6: Isomer Separation Methods and Efficiencies

| Separation Method | Principle | Typical Purity (%) | Recovery (%) | Scale Applicability |

|---|---|---|---|---|

| Fractional distillation | Boiling point differences | 85-92 | 70-85 | Large scale |

| Recrystallization | Solubility differences | 90-96 | 60-80 | Medium scale |

| Column chromatography | Differential adsorption | 95-99 | 50-70 | Laboratory scale |

| Selective reduction | Reactivity differences | 92-98 | 75-90 | Medium scale |

| Steam distillation | Volatility differences | 88-94 | 65-85 | Large scale |

The development of continuous separation processes addresses the limitations of batch purification methods [17]. Flow-through reactors enable selective chemical transformations that facilitate downstream separation [17]. These approaches often combine multiple separation principles to achieve the required purity levels for commercial applications [17].

X-ray crystallographic studies reveal that 4-Chloro-2-fluoronitrobenzene crystallizes as white to light yellow crystals with a melting point range of 47.0-50.0°C [1] [5] [6]. The compound adopts a planar molecular geometry typical of substituted benzenes, with the aromatic ring maintaining its characteristic six-membered structure [7]. The molecular structure exhibits the expected C₆H₃ClFNO₂ stoichiometry, confirmed through high-resolution crystallographic analysis [3] [8].

The crystallographic data demonstrates that the nitro group, chlorine atom, and fluorine substituent are coplanar with the benzene ring, minimizing steric interactions while maximizing electronic conjugation [7]. The compound's crystal packing is stabilized through intermolecular interactions including halogen bonding involving the chlorine and fluorine atoms, as well as π-π stacking interactions between adjacent aromatic rings [7].

The precise bond lengths and angles within the molecule reflect the electronic influence of the electron-withdrawing substituents. The carbon-chlorine bond length is approximately 1.74 Å, while the carbon-fluorine bond exhibits a shorter length of approximately 1.35 Å, consistent with the higher electronegativity of fluorine [9]. The nitro group maintains typical bond parameters with carbon-nitrogen bond lengths of approximately 1.48 Å [9].

Vibrational Spectroscopy (Infrared and Raman Analysis) [10]

The infrared spectrum of 4-Chloro-2-fluoronitrobenzene exhibits characteristic absorption bands that provide definitive identification of functional groups and molecular structure [11] [12]. The aromatic carbon-hydrogen stretching vibrations appear at 3103 cm⁻¹, indicating the presence of aromatic hydrogen atoms on the substituted benzene ring [11] [12].

The nitro group displays its characteristic asymmetric stretching vibrations at multiple frequencies: 1605, 1564, and 1523 cm⁻¹, while the symmetric stretching mode appears at 1343 cm⁻¹ [11] [12]. These frequencies are consistent with the electron-withdrawing nature of the nitro substituent and its interaction with the aromatic system [11]. The aromatic carbon-carbon stretching vibrations overlap with nitro group absorptions at 1605 and 1564 cm⁻¹ [11].

The carbon-chlorine stretching vibration is observed at 830 cm⁻¹, while the carbon-fluorine stretch appears at 911 cm⁻¹ [11] [12]. The nitro group deformation modes contribute additional bands at 860 and 748 cm⁻¹ [11]. The multiplicity of nitro group vibrations reflects the asymmetric substitution pattern on the benzene ring, which removes the degeneracy typically observed in symmetric nitrobenzene derivatives [13] [14].

Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrations and polarizability changes [15] [16]. The aromatic ring breathing modes and symmetric carbon-carbon stretching vibrations are enhanced in the Raman spectrum, providing additional confirmation of the molecular structure [14].

Nuclear Magnetic Resonance Profiling

¹H Nuclear Magnetic Resonance Chemical Shift Patterns [10]

The proton nuclear magnetic resonance spectrum of 4-Chloro-2-fluoronitrobenzene reveals a distinctive pattern of chemical shifts that reflects the electronic environment created by the three substituents [11] [17]. The spectrum exhibits two main multipets, indicating the symmetry-breaking effect of the asymmetric substitution pattern [11].

The most downfield signal appears as a multiplet at 8.076-8.035 parts per million, integrating for one proton and assigned to H-6, the aromatic hydrogen adjacent to the nitro group [11]. This significant downfield shift results from the strong deshielding effect of the electron-withdrawing nitro substituent, which reduces electron density at the adjacent carbon atom [11].

The second signal appears as a complex multiplet at 7.336-7.264 parts per million, integrating for two protons and assigned to H-3 and H-5 [11]. These protons experience intermediate deshielding effects due to their positions relative to the various substituents. The complex splitting pattern reflects coupling with both the fluorine atom and adjacent aromatic protons [11].

The absence of a signal for H-2 confirms the presence of the fluorine substituent at this position, while the lack of H-4 signal confirms chlorine substitution [11]. The chemical shift values and splitting patterns are consistent with the proposed molecular structure and provide definitive evidence for the substitution pattern [17].

¹⁹F Nuclear Magnetic Resonance Coupling Constants

The fluorine-19 nuclear magnetic resonance spectrum provides crucial structural information through chemical shifts and coupling constants [18] [19] [20]. The fluorine signal appears in the characteristic aromatic fluorine region at approximately -109 to -110 parts per million relative to trichlorofluoromethane standard [19] [20].

The fluorine signal exhibits complex multiplicity, appearing as either a triplet of doublets or doublet of doublets, depending on the resolution and coupling strength [21] [20]. The coupling constants reflect interactions with adjacent protons, with typical values of 7-8 hertz for fluorine-hydrogen coupling across two bonds [21] [20].

The chemical shift position confirms the fluorine atom's attachment to an aromatic ring bearing electron-withdrawing substituents [19]. The relatively upfield position compared to simple fluorobenzenes reflects the additional deshielding effects of the nitro and chloro substituents [19] [20]. The coupling pattern provides evidence for the ortho relationship between fluorine and the nitro group, as well as the meta relationship to the chlorine atom [20].

Mass Spectrometric Fragmentation Patterns [10]

The electron ionization mass spectrum of 4-Chloro-2-fluoronitrobenzene exhibits characteristic fragmentation patterns that provide structural confirmation and molecular composition information [11] [22]. The molecular ion peak appears at mass-to-charge ratio 175, corresponding to the intact molecular formula C₆H₃ClFNO₂ [11].

The base peak appears at mass-to-charge ratio 175, indicating the stability of the molecular ion under electron ionization conditions [11]. Significant fragment ions include the peak at 145, corresponding to loss of nitric oxide (mass 30), and the peak at 129, representing loss of nitrogen dioxide (mass 46) [11] [22]. These fragmentations are characteristic of aromatic nitro compounds and reflect the preferential cleavage of nitrogen-oxygen bonds [22] [23].

Additional notable fragments include the ion at mass-to-charge ratio 117, assigned to [C₆H₂ClF]⁺, which retains the halogen substituents while losing the nitro group and one hydrogen atom [11]. The fragment at 93 corresponds to [C₆H₄Cl]⁺, indicating loss of both the nitro group and fluorine atom [11]. Lower mass fragments at 74, 63, and 50 represent further decomposition of the aromatic ring system [11].

The isotope pattern confirms the presence of chlorine, with the characteristic M+2 peak appearing at 177 with approximately 32% relative intensity, consistent with the natural abundance of chlorine-37 [11] [24]. The fragmentation pattern provides definitive confirmation of the molecular structure and serves as a fingerprint for compound identification [11] [22].

XLogP3

GHS Hazard Statements

H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant